4-Hydroxybutanethioamide
Overview
Description
4-Hydroxybutanethioamide is a chemical compound with the molecular formula C4H9NOS . It has an average mass of 119.185 Da and a monoisotopic mass of 119.040482 Da .
Synthesis Analysis
Thioamides, which include this compound, play a crucial role in organic synthesis, serving as key building blocks . They are important in pharmaceutical chemistry and drug design due to their ability to mimic the amide function in biomolecules while retaining or developing biological activity . Several methods have been developed for preparing thioamides using sulfuration agents .
Molecular Structure Analysis
The molecular structure of this compound consists of 4 carbon atoms, 9 hydrogen atoms, 1 nitrogen atom, 1 oxygen atom, and 1 sulfur atom .
Chemical Reactions Analysis
Thioamides, including this compound, are key building blocks in organic synthesis . They are used in various chemical reactions, including those involving sulfuration agents . The exact chemical reactions involving this compound are not specified in the retrieved sources.
Scientific Research Applications
Metabolism Studies in Gestational Diabetes Treatment :
- 4-Hydroxybutanethioamide derivatives, such as glyburide metabolites, are used in studying the metabolism related to gestational diabetes treatment. Glyburide, a medication for type-2 and gestational diabetes, is metabolized into various hydroxylated derivatives, including this compound related compounds. These studies are significant in understanding the drug's metabolism by the placenta compared to the liver, which is crucial for gestational diabetes treatments (Ravindran et al., 2006).
Tissue Engineering Materials :
- Polyhydroxyalkanoates (PHAs), including poly 4-hydroxybutyrate (P4HB) derived from this compound, are explored for their potential in tissue engineering. These materials are biodegradable and thermoprocessable, making them suitable for medical devices and tissue engineering applications like sutures, cardiovascular patches, and wound dressings (Chen & Wu, 2005).
Research on Hydroxamic Acids in Plant Defense :
- Hydroxamic acids, such as this compound derivatives, play a crucial role in plant defense. These compounds are extensively studied secondary metabolites in cereals, providing resistance against pests, diseases, and contributing to the detoxification of herbicides (Niemeyer, 1988).
Investigation of Drug Degradation and Stability :
- Studies on the degradation and stability of this compound-related compounds, such as 4-(chloromethyl)-3-nitro-N-(2-hydroxyethyl)benzamide, help in understanding the intrinsic stability of these molecules. This knowledge is crucial in the development and safe administration of drugs (Santos et al., 2013).
Catalysis and Chemical Synthesis :
- This compound derivatives are used in catalysis and synthesis of various compounds, providing insights into chemical reactions and mechanisms. For example, the reaction of 4-(phenylimino)butan-2-ol with ammonium polysulfide yields 3-hydroxy-N-phenylbutanethioamide, offering a method for the preparation of thiobenzamides (Mlostoń et al., 2005).
Mechanism of Action
Target of Action
A related compound, 4-hydroxybutan-2-one, has been found to interact with peptidyl-prolyl cis-trans isomerase fkbp1a in humans . This protein plays a crucial role in protein folding and cellular signaling.
Biochemical Pathways
Related compounds such as 4-hydroxybenzoic acid have been found to be involved in various metabolic pathways . For instance, 4-hydroxybenzoic acid is converted into 3,4-dihydroxybenzoate (protocatechuate) in Corynebacterium glutamicum .
Pharmacokinetics
A study on a related compound, 4-hydroxybenzaldehyde, showed that it was rapidly absorbed and widely distributed to various tissues, including the brain . It was also found to be rapidly metabolized into 4-hydroxybenzoic acid . These findings might provide some insights into the ADME properties of 4-Hydroxybutanethioamide.
Safety and Hazards
Future Directions
While the future directions specific to 4-Hydroxybutanethioamide are not explicitly mentioned in the retrieved sources, it is known that thioamides, including this compound, have significant potential in the field of pharmaceutical chemistry and drug design . Their ability to mimic the amide function in biomolecules while retaining or developing biological activity makes them promising candidates for future research and development .
Properties
IUPAC Name |
4-hydroxybutanethioamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NOS/c5-4(7)2-1-3-6/h6H,1-3H2,(H2,5,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWNXPRSJULWBKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=S)N)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
119.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.